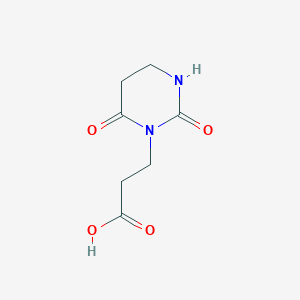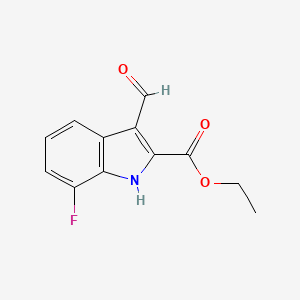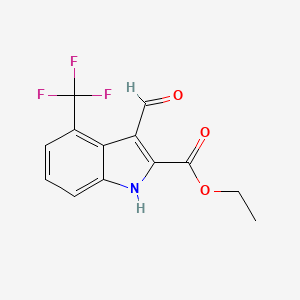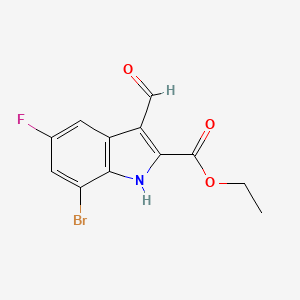
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9BrFNO2 . It is a solid substance and is used as a versatile building block in chemical synthesis . Indoles, such as this compound, are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The InChI code for Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a solid substance . It has a molecular weight of 286.1 . The compound should be stored in a dry room at normal temperature .Scientific Research Applications
Synthesis of Substituted Indole Derivatives
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate and its analogs have been employed in the synthesis of various substituted indole derivatives. These compounds are synthesized through a series of reactions including sulfomethylation, hydrolysis, oxidation, and cyclization processes. The modified indole structures have potential applications in medicinal chemistry due to their varied biological activities. For example, a study detailed the synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, showcasing the versatility of these compounds in synthetic chemistry (Pete, Szöllösy, & Szokol, 2006).
Antiviral and Antimicrobial Research
Research into the antiviral and antimicrobial properties of ethyl indole-3-carboxylates derivatives, including those related to the core structure of this compound, has been conducted. These studies aim to identify new therapeutic agents against various viral infections and microbial pathogens. For instance, some derivatives have been evaluated for their antiviral activity against influenza and hepatitis B virus, showing promising results (Chai, Zhao, Zhao, & Gong, 2006).
Antiproliferative and Anticancer Studies
Compounds derived from this compound have been investigated for their potential antiproliferative and anticancer activities. The creation of heterocyclic compounds from these indole derivatives offers a pathway to develop new anticancer agents. Research in this area explores the synthesis and biological evaluation of various indole-based compounds, assessing their effectiveness against different cancer cell lines and tumor models (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Crystal Structure Analysis
The crystal structure analysis of this compound derivatives offers insights into their chemical behavior and potential for forming complex molecular frameworks. Such studies are crucial for understanding the intermolecular interactions and stability of these compounds, which is essential for their application in drug design and materials science (Geetha, Harsha, Rangappa, Sridhar, Kant, & Anthal, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSMCFDMYEGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)
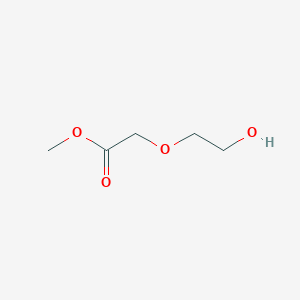


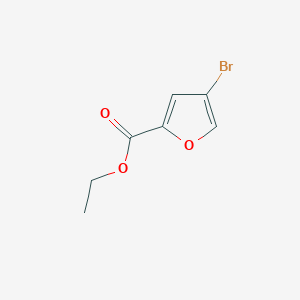

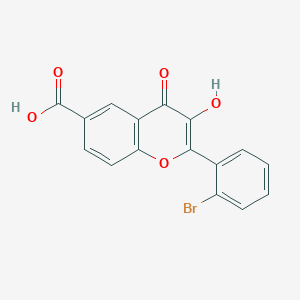
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
